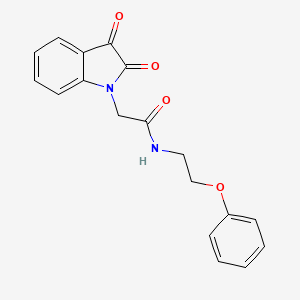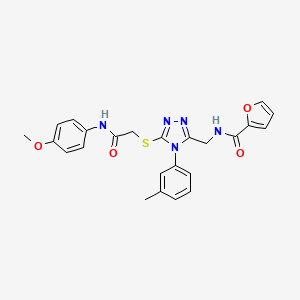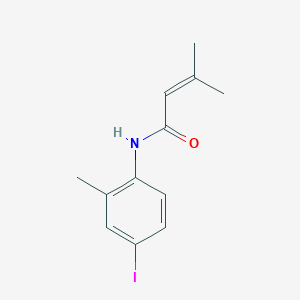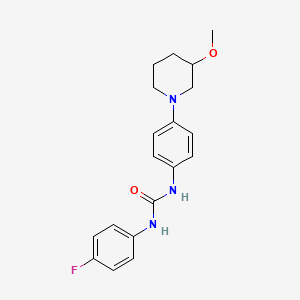
(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2,4-difluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It also has a 3,4-dimethoxyphenyl group attached to the 5-position of the isoxazole ring, and a 2,4-difluorobenzoate group attached to the 3-position of the isoxazole ring via a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the 3,4-dimethoxyphenyl group, and the 2,4-difluorobenzoate group. The presence of these functional groups would influence the compound’s reactivity and properties .Chemical Reactions Analysis
Isoxazoles are known to participate in various chemical reactions. For example, they can undergo electrophilic substitution reactions at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isoxazole ring could contribute to its aromaticity, and the fluorine atoms in the 2,4-difluorobenzoate group could influence its reactivity and polarity .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Isoxazole derivatives have shown promise as antifungal agents. For instance, Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested their in vitro antifungal activities against B. cinerea and R. cerealis .
Photochemical Synthesis
Continuous flow photochemical synthesis of isoxazole derivatives has been explored. Researchers have used halogen lamps and thin layer chromatography (TLC) to confirm reaction completion and monitor starting material consumption .
Medicinal Chemistry
The isoxazole scaffold has been investigated for its potential in drug discovery. Various marketed drugs contain the isoxazole nucleus and exhibit diverse therapeutic activities. Notable examples include analgesics, anti-inflammatories, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants. The substitution pattern on the isoxazole ring significantly influences activity .
Synthetic Strategies
Researchers have developed several synthetic methods to access isoxazole derivatives. These methods enable the incorporation of diverse functional groups, leading to a plethora of compounds with promising biological properties .
Three-Component Reactions
An improved protocol involves a domino, one-pot, three-component reaction using ethylacetoacetate, hydroxylamine hydrochloride, and aldehydes. L-valine serves as a catalyst, facilitating the synthesis of 3,4-disubstituted isoxazoles .
Microwave-Assisted Synthesis
Microwave-assisted conditions, including the use of copper iodide (CuI) and triethylamine, have been employed to achieve high yields in the synthesis of 3,5-disubstituted isoxazoles .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2,4-difluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO5/c1-24-16-6-3-11(7-18(16)25-2)17-9-13(22-27-17)10-26-19(23)14-5-4-12(20)8-15(14)21/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAUUIQVXPUIBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=C(C=C(C=C3)F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2,4-difluorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylbenzamide](/img/structure/B2418766.png)




![6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2418774.png)
![6-chloro-N-[(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methyl]pyridine-2-carboxamide](/img/structure/B2418777.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2418778.png)

![3-(4-chlorophenyl)-4-(2-oxopyridin-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrazole-1-carboxamide](/img/structure/B2418783.png)

![N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2418785.png)